molecular formula C10H11F2N B3167893 N-[(3,4-difluorophenyl)methyl]cyclopropanamine CAS No. 926196-53-4

N-[(3,4-difluorophenyl)methyl]cyclopropanamine

Cat. No.: B3167893
CAS No.: 926196-53-4
M. Wt: 183.2 g/mol
InChI Key: PXNJWDCDMJFGMR-UHFFFAOYSA-N
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Description

N-[(3,4-difluorophenyl)methyl]cyclopropanamine is a compound of interest due to its combination of a strained, conformationally rigid aliphatic ring and a bio-functionalized aromatic system. Its structure suggests potential applications in drug discovery, where such combinations are often sought to modulate physicochemical and pharmacokinetic properties.

Physicochemical Properties of Core Moieties
MoietyKey Structural FeatureCommon Role in Medicinal Chemistry
CyclopropanamineThree-membered carbocyclic ring with an amine groupIntroduces conformational rigidity; acts as a bioisostere for other groups; enhances metabolic stability.
3,4-DifluorophenylBenzene (B151609) ring substituted with two fluorine atoms at positions 3 and 4Modulates electronic properties; blocks metabolic oxidation; increases lipophilicity and binding affinity.

The cyclopropylamine (B47189) moiety is a highly valued building block in contemporary drug design. google.com Its defining feature is the three-membered carbon ring, which is highly strained with bond angles compressed to approximately 60°. google.com This strain imparts unique chemical reactivity and conformational rigidity. google.comresearchgate.net In medicinal chemistry, the cyclopropane (B1198618) ring is often used as a stable bioisostere to replace carbon-carbon double bonds or other small rings, helping to improve a compound's metabolic stability and reduce off-target effects. chemscene.com

The presence of the amine group provides a handle for further chemical modification and a critical point of interaction with biological targets, often through hydrogen bonding. Cyclopropylamine derivatives are found in a wide array of biologically active compounds, demonstrating activities as enzyme inhibitors, antibacterials, antifungals, antivirals, and antitumor agents. researchgate.netchemscene.com For instance, the cyclopropylamine structure is integral to monoamine oxidase inhibitors (MAOIs), where it plays a key role in regulating neurotransmitter activity. google.comnih.gov

The strategic incorporation of fluorine into drug candidates is a well-established and powerful tool in medicinal chemistry. Current time information in Moscow, RU.google.com The difluorophenyl moiety, specifically the 3,4-substitution pattern present in this compound, offers several distinct advantages for developing pharmaceutical scaffolds.

Fluorine is the most electronegative element, and its substitution onto a phenyl ring creates a strong electron-withdrawing effect, which can dramatically alter the electronic profile of the entire molecule. Current time information in Moscow, RU. This modification can influence the acidity or basicity of nearby functional groups and enhance binding interactions with target proteins. chemsrc.com Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by oxidative enzymes like cytochrome P450s. chemsrc.com Medicinal chemists often introduce fluorine atoms to block these metabolically labile sites, thereby increasing the drug's half-life and bioavailability. chemsrc.com The addition of fluorine also increases lipophilicity, which can improve a molecule's ability to cross cellular membranes. Current time information in Moscow, RU.

Impact of Fluorine Substitution in Drug Design
PropertyEffect of FluorinationRationale
Metabolic StabilityIncreasesThe high bond energy of the C-F bond makes it resistant to enzymatic cleavage. chemsrc.com
Binding AffinityCan IncreaseFluorine's electronegativity can lead to favorable electrostatic and hydrogen bonding interactions with target proteins. chemsrc.com
Lipophilicity (Solubility)IncreasesSubstitution of hydrogen with fluorine generally increases the molecule's hydrophobicity, affecting transport and absorption. Current time information in Moscow, RU.
PermeabilityCan ImproveEnhanced lipophilicity can facilitate passage across biological membranes. chemsrc.com

The development of novel molecules containing the cyclopropylamine scaffold follows several established research paradigms in modern drug discovery. A primary approach is structure-based drug design, where the rigid conformation of the cyclopropyl (B3062369) group is exploited to achieve high selectivity and binding affinity for a specific biological target. This process often involves synthesizing a library of derivatives with varied substitutions to explore the structure-activity relationship (SAR).

Synthetic strategies for creating these molecules are diverse. They can involve the direct use of simple, commercially available building blocks like cyclopropylamine itself or more complex, multi-step sequences to construct the cyclopropane ring within the molecule. Common methods for ring formation include the Simmons-Smith reaction, the Corey-Chaykovsky reaction, and catalytic cyclopropanation of alkenes.

Once synthesized, these novel compounds undergo rigorous evaluation. This typically begins with computational (in silico) predictions of their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to identify candidates with favorable drug-like characteristics. Subsequently, in vitro biological assays are conducted to determine their activity against specific targets, such as enzymes or cellular receptors. chemscene.com For example, recent research has explored cyclopropylamine-containing compounds as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1) for anticancer applications and as potential antimicrobial agents. chemscene.com This systematic approach of design, synthesis, and evaluation is crucial for advancing promising chemical entities toward further development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNJWDCDMJFGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for N 3,4 Difluorophenyl Methyl Cyclopropanamine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of N-[(3,4-difluorophenyl)methyl]cyclopropanamine reveals several logical disconnections. The most apparent disconnection is at the C-N bond formed between the cyclopropylamine (B47189) and the (3,4-difluorophenyl)methyl group. This suggests a synthetic route proceeding through a key intermediate, 2-(3,4-difluorophenyl)cyclopropanamine. Further disconnection of this intermediate breaks down the synthesis into the formation of the cyclopropane (B1198618) ring and the introduction of the amine group.

Approaches to Cyclopropane Ring Formation

The construction of the 2-(3,4-difluorophenyl)cyclopropane core is a critical step. Several established methods for cyclopropanation can be adapted for this purpose, primarily starting from precursors derived from 3,4-difluorobenzaldehyde (B20872).

One common strategy involves the cyclopropanation of an activated alkene. For instance, (E)-3-(3,4-difluorophenyl)acrylic acid or its derivatives can serve as the alkene precursor. google.com The cyclopropanation can be achieved using reagents like trimethylsulfoxonium (B8643921) iodide. google.com This approach typically leads to the trans-substituted cyclopropane derivative. google.com

Another route involves the reaction of 3,4-difluorostyrene (B50085) with a carbene or carbenoid source. For example, a ruthenium(II) dimer in the presence of a chiral ligand can catalyze the reaction with ethyl diazoacetate to yield the corresponding cyclopropanecarboxylate (B1236923). google.com

A different approach starts with 1,2-difluorobenzene, which can be reacted with 3-chloropropionyl chloride to form a chloroketone intermediate. google.com This intermediate can then be converted to a nitro-propanol derivative, which upon cyclization, yields a nitrocyclopropane (B1651597) that can be subsequently reduced to the amine. google.com

Starting MaterialKey ReagentsIntermediateReference
(E)-3-(3,4-difluorophenyl)acrylic acid derivativeTrimethylsulfoxonium iodide2-(3,4-difluorophenyl)cyclopropanecarboxylic acid derivative google.com
3,4-DifluorostyreneDichloro(p-cymene)ruthenium(II) dimer, (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine, Ethyl diazoacetateEthyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate google.com
1,2-Difluorobenzene3-Chloropropionyl chloride, followed by conversion to a nitro intermediate(1S,2R)-2-(3,4-difluorophenyl)-1-nitrocyclopropane google.com

Amine Formation and N-Alkylation Strategies

Once the cyclopropane ring with a suitable functional group is in place, the next crucial step is the formation of the primary amine, 2-(3,4-difluorophenyl)cyclopropanamine. This intermediate is then N-alkylated to afford the final product.

The primary amine is often generated from a carboxylic acid derivative via a Curtius rearrangement. organic-chemistry.org This involves the conversion of the carboxylic acid to an acyl azide (B81097), which then rearranges to an isocyanate that can be hydrolyzed to the amine. organic-chemistry.org Alternatively, a Hofmann rearrangement of a carboxamide can also be employed.

The final N-alkylation to introduce the (3,4-difluorophenyl)methyl group can be achieved through two primary strategies:

Direct N-Alkylation: This involves the reaction of 2-(3,4-difluorophenyl)cyclopropanamine with a (3,4-difluorophenyl)methyl halide, such as 3,4-difluorobenzyl bromide, in the presence of a base. This is a classical SN2 reaction where the amine acts as the nucleophile.

Reductive Amination: A more common and often milder approach is the reductive amination of 2-(3,4-difluorophenyl)cyclopropanamine with 3,4-difluorobenzaldehyde. nih.gov The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or Hantzsch esters in the presence of an organocatalyst like diphenyl phosphate. nih.gov This method is advantageous as it often proceeds under mild conditions and with high chemoselectivity. nih.gov

Amine Formation MethodPrecursorKey ReagentsProductReference
Curtius Rearrangement2-(3,4-difluorophenyl)cyclopropanecarboxylic acidDiphenylphosphoryl azide, Triethylamine (B128534)2-(3,4-difluorophenyl)cyclopropanamine organic-chemistry.org
Hofmann Rearrangement2-(3,4-difluorophenyl)cyclopropanecarboxamideBromine, Sodium hydroxide (B78521)2-(3,4-difluorophenyl)cyclopropanamine
N-Alkylation StrategyReactantsKey ReagentsProductReference
Direct N-Alkylation2-(3,4-difluorophenyl)cyclopropanamine, 3,4-Difluorobenzyl bromideBase (e.g., K2CO3, Et3N)This compound echemi.com
Reductive Amination2-(3,4-difluorophenyl)cyclopropanamine, 3,4-DifluorobenzaldehydeReducing agent (e.g., NaBH3CN, Hantzsch ester), Acid catalyst (optional)This compound nih.gov

Introduction of the (3,4-difluorophenyl)methyl Group

The introduction of the (3,4-difluorophenyl)methyl group is the final key transformation. As discussed in the previous section, this is typically achieved either by direct alkylation using a pre-functionalized (3,4-difluorophenyl)methyl halide or, more commonly, through reductive amination starting with 3,4-difluorobenzaldehyde. nih.gov The choice of method can depend on the availability of starting materials and the desired reaction conditions.

Stereochemical Control in Synthesis of N-Substituted Cyclopropanamines

The synthesis of this compound often requires control of stereochemistry, as the biological activity of chiral molecules can be highly dependent on their specific stereoisomeric form.

Enantioselective Approaches for Cyclopropane Ring Construction

Achieving an enantiomerically pure or enriched form of the 2-(3,4-difluorophenyl)cyclopropanamine intermediate is crucial for the synthesis of a single enantiomer of the final product. This is typically accomplished through asymmetric cyclopropanation.

One effective method involves the use of chiral auxiliaries. For example, derivatization of (E)-3-(3,4-difluorophenyl)acrylic acid with a chiral auxiliary, such as a chiral sultam, can direct the stereochemical outcome of the subsequent cyclopropanation reaction. organic-chemistry.org

Catalytic asymmetric cyclopropanation is another powerful strategy. The use of chiral transition metal catalysts, such as rhodium or ruthenium complexes with chiral ligands, can induce high levels of enantioselectivity in the reaction of diazo compounds with alkenes. google.com For instance, the reaction of 3,4-difluorostyrene with ethyl diazoacetate in the presence of a chiral ruthenium(II)-bis(oxazoline) catalyst can provide the cyclopropanecarboxylate in high enantiomeric excess. google.com

Asymmetric StrategyKey FeatureExampleReference
Chiral AuxiliaryCovalent attachment of a chiral molecule to direct the reaction.Use of a chiral sultam derived from (E)-3-(3,4-difluorophenyl)acrylic acid. organic-chemistry.org
Catalytic Asymmetric CyclopropanationUse of a chiral catalyst to control the stereochemistry.Ruthenium(II)-bis(oxazoline) catalyzed reaction of 3,4-difluorostyrene with ethyl diazoacetate. google.com

Optimization of Reaction Conditions and Process Chemistry

The synthesis of this compound typically involves a multi-step process, with the formation of the cyclopropane ring and the subsequent N-alkylation being critical stages. Optimization of these steps is paramount for achieving high yields, purity, and cost-effectiveness on an industrial scale.

A common pathway to the core intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, begins with 3,4-difluorobenzaldehyde. researchgate.net This undergoes reactions such as aldol (B89426) condensation or a Wittig reaction to form an alkene, which is then subjected to cyclopropanation. rsc.org A key area of process optimization has been the choice of reagents for this cyclopropanation step. Traditional methods have sometimes employed hazardous materials. researchgate.net More recent and improved processes favor the use of reagents like trimethylsulfoxonium iodide with a base such as sodium hydride or sodium hydroxide in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.orgresearchgate.net This approach is considered more amenable to large-scale production due to the commercial viability and relatively lower hazard profile of the reagents. scispace.com

The final step in the synthesis of this compound is the N-alkylation of the cyclopropylamine intermediate. Reductive amination is a widely employed and efficient method for this transformation. This one-pot reaction involves the condensation of the primary amine with an aldehyde, in this case, 3,4-difluorobenzaldehyde, to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

The choice of reducing agent is a critical parameter for optimization in reductive amination. A variety of borohydride-based reagents are commonly used, with sodium triacetoxyborohydride (B8407120) (STAB) being a popular choice due to its mildness and selectivity. organic-chemistry.orgcommonorganicchemistry.com It is effective for a broad range of aldehydes and amines. organic-chemistry.org Alternative reducing agents like sodium cyanoborohydride can also be used, but may generate toxic byproducts, making them less desirable from a process chemistry perspective. byu.edu Sodium borohydride is another option, though it can also reduce the starting aldehyde, requiring careful control of the reaction conditions, often by pre-forming the imine before adding the reducing agent. commonorganicchemistry.com

Solvent selection also plays a crucial role in optimizing the reductive amination process. While chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) have been traditionally used, there is a strong drive towards greener alternatives. organic-chemistry.org Studies have shown that solvents such as ethyl acetate (B1210297), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) can be effective substitutes. organic-chemistry.orgrsc.orgwikipedia.org The optimization of solvent involves considering not only the reaction yield and purity but also factors like solvent toxicity, environmental impact, and ease of removal and recycling.

Catalysts can also be employed to enhance the efficiency of the N-alkylation. For instance, Lewis acids like titanium(IV) isopropoxide or zinc chloride are sometimes added to improve yields, particularly for less reactive substrates. commonorganicchemistry.comresearchgate.net The following interactive data table illustrates a hypothetical optimization of the reductive amination step, showcasing how different parameters can influence the reaction outcome.

Interactive Data Table: Optimization of Reductive Amination for this compound Synthesis

Reducing AgentSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)
NaBH(OAc)₃DCENone251292
NaBH(OAc)₃Ethyl AcetateNone251288
NaBH(OAc)₃Ethyl AcetateAcetic Acid25891
NaBH₄Methanol (B129727)None0-251885
H₂/Pd-CEthanolNone502495

This table is a representation of typical optimization parameters and expected trends in reductive amination reactions and is for illustrative purposes.

Application of Green Chemistry Principles in Synthetic Route Development

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize the environmental footprint of drug manufacturing. The synthesis of this compound provides a relevant case study for the application of these principles.

A primary focus of green chemistry is waste prevention . wikipedia.org In the synthesis of this compound, this can be addressed by designing reaction pathways with high atom economy , where a maximal number of atoms from the reactants are incorporated into the final product. wikipedia.org Reductive amination, being a one-pot reaction, is inherently more atom-economical than multi-step procedures that involve the isolation of intermediates.

The use of safer solvents and auxiliaries is another core principle. nih.gov As mentioned, the move away from chlorinated solvents like DCE to greener alternatives such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even bio-based solvents is a significant step in this direction. researchgate.netnih.gov Some modern approaches even explore solvent-less reaction conditions, which can dramatically reduce waste. scispace.com

Catalysis plays a vital role in green chemistry. The use of catalytic amounts of reagents is preferred over stoichiometric amounts. In the context of the synthesis of this compound, employing catalytic hydrogenation (H₂ with a metal catalyst like Palladium on carbon) for the reductive amination step is a greener alternative to using stoichiometric borohydride reagents. byu.edu Catalysts can often be recovered and reused, further reducing waste.

Designing for energy efficiency is another consideration. nih.gov Reactions that can be conducted at ambient temperature and pressure are preferred over those requiring high energy inputs. The optimization of reaction conditions, as discussed in the previous section, often involves finding a balance between reaction rate and energy consumption.

To quantify the "greenness" of a synthetic route, various green chemistry metrics have been developed. These include the Environmental Factor (E-factor), which measures the total amount of waste produced per kilogram of product, and the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. rsc.orgwikipedia.orgnih.gov The goal in green process development is to minimize both the E-factor and the PMI.

The following table provides a qualitative assessment of the application of green chemistry principles to different potential synthetic routes for this compound.

Interactive Data Table: Green Chemistry Assessment of Synthetic Routes

Synthetic StepTraditional ApproachGreener AlternativeGreen Chemistry Principle(s) Addressed
CyclopropanationUse of hazardous reagentsTrimethylsulfoxonium iodideSafer Chemistry
N-AlkylationStoichiometric borohydride reagents in chlorinated solventsCatalytic hydrogenation in green solventsCatalysis, Safer Solvents, Waste Prevention
Overall ProcessMulti-step with intermediate isolationOne-pot or telescoped reactionsAtom Economy, Waste Prevention, Energy Efficiency

By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective, aligning with the broader goals of the modern chemical industry.

Exploration of Chemical Reactivity and Derivatization Pathways for N 3,4 Difluorophenyl Methyl Cyclopropanamine

Reactions Involving the Amine Functional Group

The secondary amine is the most nucleophilic and basic site in the molecule, making it the primary center for a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of N-[(3,4-difluorophenyl)methyl]cyclopropanamine allows it to act as a potent nucleophile, readily reacting with electrophilic acylating and sulfonylating agents.

Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) leads to the formation of stable N-substituted amides. The base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This transformation replaces the hydrogen on the nitrogen atom with an acyl group (R-C=O).

Sulfonylation: Similarly, the amine reacts with sulfonyl chlorides (R-SO₂Cl) to yield sulfonamides. This reaction, often referred to as the Hinsberg reaction for primary and secondary amines, is also typically carried out in the presence of a base like aqueous sodium hydroxide (B78521) or pyridine (B92270). wikipedia.orgcbijournal.com The resulting N,N-disubstituted sulfonamide is a robust functional group found in many biologically active molecules. The conventional method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to scavenge the HCl produced. cbijournal.comresearchgate.net

The general schemes for these reactions are presented below, followed by a table summarizing typical conditions used for the derivatization of secondary amines.

General Reaction Schemes:

Acylation: R-COCl + HNR'₂ + Base → R-CONR'₂ + Base·HCl

Sulfonylation: R-SO₂Cl + HNR'₂ + Base → R-SO₂NR'₂ + Base·HCl

Reaction TypeReagentTypical BaseTypical SolventProduct
AcylationAcetyl ChlorideTriethylamine (Et₃N)Dichloromethane (B109758) (CH₂Cl₂)N-acetyl-N-[(3,4-difluorophenyl)methyl]cyclopropanamine
AcylationBenzoyl ChloridePyridineTetrahydrofuran (B95107) (THF)N-benzoyl-N-[(3,4-difluorophenyl)methyl]cyclopropanamine
Sulfonylationp-Toluenesulfonyl ChloridePyridineDichloromethane (CH₂Cl₂)N-[(3,4-difluorophenyl)methyl]-N-(p-tolylsulfonyl)cyclopropanamine
SulfonylationMethanesulfonyl ChlorideTriethylamine (Et₃N)Dichloromethane (CH₂Cl₂)N-[(3,4-difluorophenyl)methyl]-N-(methylsulfonyl)cyclopropanamine

While this compound is itself often synthesized via reductive amination, as a secondary amine, it can undergo further reactions with aldehydes and ketones. This process does not form a neutral imine, which requires two protons on the nitrogen to be eliminated as water. Instead, it proceeds through a positively charged iminium ion intermediate. masterorganicchemistry.comchemistrysteps.com

The reaction is typically catalyzed by a mild acid (optimal pH ~4-5) and involves the nucleophilic attack of the secondary amine on the carbonyl carbon to form a carbinolamine intermediate. lumenlearning.comlibretexts.org Subsequent acid-catalyzed dehydration does not lead to a neutral C=N bond but to a cationic iminium ion (R₂N⁺=CR'₂). libretexts.org

This iminium ion is a key intermediate. It can be:

Deprotonated at a carbon adjacent to the C=N bond (the α-carbon) to form an enamine (an alkene-amine). This pathway is only possible if the original aldehyde or ketone has a proton on an α-carbon. chemistrysteps.commasterorganicchemistry.comopenochem.org

The formation of an iminium ion and its subsequent conversion represents a powerful method for elaborating the structure of the parent amine.

Transformations of the Cyclopropane (B1198618) Ring

The cyclopropane ring is a three-membered carbocycle characterized by significant ring strain (~115 kJ/mol), which makes it susceptible to ring-opening reactions under specific conditions. nih.govacs.org However, modern synthetic methods also allow for its functionalization while preserving the ring structure.

The high strain energy of the cyclopropane ring facilitates its cleavage through various mechanisms, including electrophilic, nucleophilic, and radical pathways. beilstein-journals.org For N-substituted cyclopropylamines, the reactivity is particularly influenced by the nature of the substituents.

In the case of this compound, under acidic conditions, the amine nitrogen is protonated to form an ammonium (B1175870) ion. This positively charged group acts as a strong σ-electron-withdrawing group. Theoretical and experimental studies on similar compounds, such as trans-2-phenylcyclopropylamine hydrochloride, have shown that a σ-withdrawing ammonium group weakens the distal C-C bond (the bond opposite the substituent). nih.gov This electronic effect makes the distal bond susceptible to regioselective cleavage by strong electrophiles, leading to a 1,3-dication intermediate that can be trapped by nucleophiles. nih.gov

Furthermore, transition metals are known to activate and cleave the C-C bonds of cyclopropanes via oxidative addition, forming metallacyclobutane intermediates. wikipedia.orgacs.org These intermediates can then undergo further transformations, providing a pathway to more complex molecular architectures. The specific conditions (catalyst, ligands, temperature) determine the feasibility and outcome of such transition-metal-catalyzed ring-opening reactions.

Preserving the cyclopropane ring while adding new functionality is a significant synthetic goal. A powerful strategy for this is transition-metal-catalyzed C–H bond functionalization. In this approach, a catalyst, typically palladium(II), selectively activates a C–H bond on the cyclopropane ring, allowing for the formation of a new C-C or C-heteroatom bond. acs.org

For this reaction to be selective, a directing group is often required. The amine functionality in this compound, or more commonly a derivative such as an amide or sulfonamide, can serve as an effective directing group. nih.gov The nitrogen atom coordinates to the metal center, positioning the catalyst in proximity to the C–H bonds of the cyclopropane ring. This chelation assistance facilitates the cleavage of a specific C–H bond (typically a β- or γ-C–H bond relative to the directing group) and the formation of a palladacycle intermediate. This intermediate can then engage in cross-coupling reactions with various partners, such as aryl halides, arylboronic acids, or olefins, to introduce new functional groups. nih.govnih.govnih.gov This method allows for the synthesis of highly substituted cyclopropane derivatives with excellent control over regioselectivity and stereoselectivity. nih.govexlibrisgroup.com

The table below presents examples of palladium-catalyzed C-H functionalization on cyclopropylamine-related structures.

Substrate TypeCoupling PartnerCatalyst/LigandKey Outcome
N-Tf-cyclopropylmethylamineAryl IodidesPd(OAc)₂ / MPAA LigandEnantioselective C–H arylation. exlibrisgroup.com
CyclopropanecarboxamideArylboronic Acid Pinacol EsterPd(OAc)₂ / Amino Acid LigandEnantioselective C–H/Organoboron cross-coupling. nih.gov
Aminomethyl-cyclopropaneArylboronic AcidsPd(OAc)₂ / N-acetyl amino acidEnantioselective C(sp³)–H arylation directed by tertiary amine. nih.gov
N-cyclopropylmethyl amidesAryl HalidesPd(0) / Phosphoramidite LigandIntramolecular C-H arylation to form dihydroquinolones. nih.gov

Modifications on the Difluorophenyl Moiety

The 3,4-difluorophenyl ring is an electron-deficient aromatic system due to the strong inductive electron-withdrawing effect of the two fluorine atoms. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The fluorine atoms are deactivating groups, meaning that reactions like nitration, halogenation, or Friedel-Crafts acylation will be slower compared to benzene (B151609). However, they are also ortho, para-directors. In the 3,4-difluorophenyl system, the positions available for substitution are C2, C5, and C6.

Position 2: ortho to the F at C3 and meta to the F at C4.

Position 5: para to the F at C2 (not present) and meta to the F at C3.

Position 6: meta to the F at C3 and ortho to the F at C4. Considering the directing effects, substitution is most likely to occur at positions 2 and 5 (which are ortho and para to one of the fluorine atoms, respectively). The precise outcome would depend on the specific reaction conditions and the steric hindrance posed by the cyclopropylmethylamino group.

Nucleophilic Aromatic Substitution (SNAr): The presence of two strong electron-withdrawing fluorine atoms makes the ring susceptible to nucleophilic attack, a reaction that is typically difficult for benzene itself. wikipedia.org In an SNAr reaction, a potent nucleophile (e.g., an alkoxide, amide, or thiolate) can displace one of the fluorine atoms. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing substituents. masterorganicchemistry.com Generally, SNAr reactions require forcing conditions (high temperature and pressure) unless additional activating groups (like a nitro group) are present ortho or para to the leaving group. libretexts.org In the 3,4-difluoro system, a strong nucleophile could potentially substitute either the C3-F or C4-F bond.

Electrophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the substituents already present. In the case of this compound, the phenyl ring is trisubstituted with two fluorine atoms and a methylcyclopropanamine group.

The reactivity of the ring is a composite of the effects of these three groups:

-(CH₂)NH(cyclopropyl) Group: This substituent is connected to the ring via a methylene (B1212753) (-CH₂) bridge. As an alkyl group, it is generally considered to be weakly activating and ortho, para-directing due to inductive electron donation (+I) and hyperconjugation. msu.edu

The directing effects of the substituents determine the position of substitution. The table below summarizes the positions activated by each group.

Substituent (Position)Directing EffectFavored Positions for SubstitutionComment
-(CH₂)NH(cyclopropyl) (C1)Ortho, ParaC2, C6, C4The para position (C4) is blocked by a fluorine atom.
Fluorine (C3)Ortho, ParaC2, C4, C6The ortho position (C4) is blocked by another fluorine atom.
Fluorine (C4)Ortho, ParaC3, C5The ortho position (C3) is blocked by another fluorine atom. The para position (C1) is blocked by the alkyl group.

Predicted Regioselectivity: Based on the cumulative effects, the positions C2 and C6 are the most likely sites for electrophilic attack. Both positions are activated by the ortho, para-directing influence of the weakly activating alkyl group at C1 and the deactivating fluorine at C3. Substitution at C5 is directed only by the fluorine at C4 and is therefore less likely. Between C2 and C6, the C2 position might be slightly more favored due to less steric hindrance.

It is crucial to consider the reaction conditions. Many EAS reactions, such as nitration, are performed in strong acids. masterorganicchemistry.com Under these conditions, the secondary amine would be protonated to form an ammonium salt. The resulting -CH₂NH₂⁺(cyclopropyl) group would become a strongly deactivating, meta-directing group due to its positive charge. msu.edu In such a scenario, substitution would be strongly disfavored and, if forced, would likely occur at C5, which is meta to the deactivating ammonium group and ortho to the C4-fluorine.

Directed Functionalization of the Phenyl Ring

To overcome the regioselectivity challenges of classical EAS, modern synthetic methods often employ directed C-H functionalization. acs.orgprinceton.edu These strategies utilize a directing group within the substrate to chelate to a transition metal catalyst, bringing the catalyst into proximity with a specific C-H bond, thereby enabling its selective cleavage and functionalization. acs.orgnih.gov

For this compound, the secondary amine nitrogen is the most potent endogenous directing group. It can be used in two primary strategies:

Directed ortho-Metalation (DoM): This method typically involves the deprotonation of an acidic proton (like N-H) with a strong organometallic base (e.g., n-butyllithium). The resulting metalated species then directs the deprotonation of the nearest ortho C-H bond. In this molecule, the nitrogen atom is separated from the ring by a methylene group. Deprotonation of the amine would form a lithium amide, which could then direct lithiation to the C2 position via a six-membered ring-like transition state. The resulting aryllithium species can then be trapped with various electrophiles.

Transition-Metal-Catalyzed C-H Activation: Palladium, rhodium, and iridium catalysts are commonly used for this purpose. acs.org The secondary amine can coordinate to the metal center, forming a cyclometalated intermediate. For this compound, the formation of a six-membered metallacycle involving the C-H bond at the C2 position is sterically and electronically plausible. This would selectively activate the C2-H bond for subsequent functionalization, such as arylation, alkenylation, or acylation. nih.gov

The table below outlines potential strategies for the directed functionalization of the phenyl ring.

StrategyPotential ReagentsDirecting GroupPredicted Site of FunctionalizationPotential Products
Directed ortho-Metalation (DoM)1. n-BuLi or s-BuLi 2. Electrophile (e.g., CO₂, I₂, R-CHO)N-H / N-LiC2Carboxylic acids, iodides, alcohols
Pd-Catalyzed C-H ArylationPd(OAc)₂, Ligand, Aryl-Halide, BaseN-HC2Biaryl compounds
Rh-Catalyzed C-H Alkenylation[RhCp*Cl₂]₂, AgSbF₆, AlkeneN-HC2Styrenyl derivatives

These directed approaches offer a powerful and predictable means of synthesizing derivatives of this compound that would be difficult to access through conventional electrophilic aromatic substitution.

Structure Activity Relationship Sar and Structural Biology Considerations for N 3,4 Difluorophenyl Methyl Cyclopropanamine Derivatives

Conformational Analysis and Molecular Flexibility of the Scaffold

The molecular architecture of N-[(3,4-difluorophenyl)methyl]cyclopropanamine is characterized by a degree of constrained flexibility, crucial for its interaction with biological targets. The scaffold consists of a rigid cyclopropane (B1198618) ring linked to a difluorobenzyl group via a secondary amine. Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule resulting from rotation about single bonds, is key to understanding its biological profile. chemistrysteps.com

Studies on analogous N-benzylamine compounds suggest that the torsion angle between the phenyl ring and the C-N bond (Caryl-Cbenzyl-N) tends to adopt a perpendicular or near-perpendicular (gauche) conformation to minimize steric hindrance. colostate.edu For N-cyclopropyl amides, an "ortho" conformation around the N-cyclopropyl bond has been observed, which is distinct from the "anti" conformation preferred by other secondary amides. researchgate.net This suggests that the interplay between the small, rigid cyclopropyl (B3062369) ring and the benzyl (B1604629) group in this compound likely results in a well-defined set of low-energy conformations, pre-organizing the molecule for interaction with a specific binding site.

Role of the Cyclopropylamine (B47189) Moiety in Biological Interactions

The cyclopropylamine moiety is a versatile and highly valued functional group in medicinal chemistry. longdom.org Its unique electronic and structural properties, stemming from the highly strained three-membered ring, confer both chemical reactivity and conformational rigidity, making it a key component in the design of various therapeutic agents, including enzyme inhibitors and receptor ligands. acs.orglongdom.org

Impact on Receptor Binding Affinity and Selectivity

The cyclopropylamine group can significantly influence a molecule's binding affinity and selectivity for its target receptor. The rigid nature of the cyclopropane ring helps to lock the orientation of the amine, which is often a critical pharmacophoric element for establishing ionic or hydrogen bonds within a receptor's binding pocket. acs.org This pre-organization reduces the entropic penalty upon binding, potentially leading to higher affinity. acs.org

Furthermore, the cyclopropyl group itself can participate in favorable interactions. Its unique electronic character, with enhanced π-character in its C-C bonds, allows it to engage in non-covalent interactions with receptor surfaces. acs.org In some contexts, such as with certain bitopic agonists for the D3 dopamine (B1211576) receptor, a cyclopropyl linker has been shown to play an active role in establishing receptor selectivity by optimally positioning the primary and secondary pharmacophore elements within the orthosteric and allosteric binding sites, respectively. nih.gov The specific chirality of substituted cyclopropyl linkers can be optimized to enhance both ligand binding and functional selectivity. nih.gov

Influence on Enzyme Inhibition Profiles

The cyclopropylamine scaffold is a cornerstone for a class of mechanism-based enzyme inhibitors, particularly for flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes like monoamine oxidases (MAO) and lysine-specific demethylase 1 (KDM1A/LSD1). researchgate.netnih.gov These inhibitors function by being processed by the enzyme, leading to the formation of a reactive intermediate that covalently modifies the enzyme or its cofactor, resulting in irreversible inhibition. frontiersin.orgnih.gov

For MAOs, the inhibition mechanism involves the oxidation of the cyclopropylamine by the FAD cofactor. This process can lead to the opening of the strained cyclopropane ring, generating a highly reactive radical species that subsequently forms a covalent adduct with the flavin cofactor, rendering the enzyme inactive. frontiersin.org This mechanism-based inhibition is often time- and concentration-dependent. nih.gov

Similarly, for KDM1A, derivatives of tranylcypromine (B92988) (2-phenylcyclopropan-1-amine) act as irreversible inhibitors by forming a covalent adduct with the FAD co-enzyme. nih.gov The introduction of various substituents onto the core cyclopropylamine scaffold allows for the modulation of potency and selectivity against different enzymes. For instance, strategic N-alkylation of 2-phenylcyclopropylamine-based inhibitors can enhance potency for LSD1 while improving selectivity over MAOs. nih.gov The data below illustrates the inhibitory activities of various N-benzyl and N-phenyl cyclopropylamine derivatives against these enzymes.

CompoundTarget EnzymeInhibition (IC50 / Ki)Selectivity
cis-N-benzyl-2-methoxycyclopropylamineMAO-B5 nM (IC50)34-fold for MAO-B
cis-N-benzyl-2-methoxycyclopropylamineMAO-A170 nM (IC50)
TranylcypromineMAO-B3.8 µM (Ki)~2-fold for MAO-B
TranylcypromineMAO-A7.7 µM (Ki)
(1S,2S)-2-Fluoro-2-phenylcyclopropylamineMAO-B1.5 µM (IC50)~2.5-fold for MAO-A
(1S,2S)-2-Fluoro-2-phenylcyclopropylamineMAO-A0.6 µM (IC50)
Indolin-5-yl-cyclopropanamine Derivative (7e)LSD124.43 nM (IC50)>4000-fold for LSD1 over MAOs
Indolin-5-yl-cyclopropanamine Derivative (7e)MAOs>100 µM (IC50)

Data sourced from multiple studies for illustrative purposes. researchgate.netnih.govnih.gov

Contributions of the Difluorophenyl Substituents to SAR

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its pharmacological profile. youtube.com In the context of this compound, the two fluorine atoms on the phenyl ring play a critical role in defining its SAR.

Analysis of Electrostatic and Hydrophobic Interactions

The 3,4-difluoro substitution pattern significantly alters the electronic properties of the phenyl ring. Fluorine is the most electronegative element, and its presence withdraws electron density from the aromatic ring, creating a strong dipole moment and modulating the molecule's electrostatic potential surface. mdpi.com This altered electronic profile can lead to more favorable electrostatic or dipole-dipole interactions with polar amino acid residues in the target's binding pocket. nih.gov

Hydrophobic interactions, driven by the displacement of water molecules, are also fundamental to drug-receptor binding. nih.govmdpi.com While fluorination increases the lipophilicity of the aromatic ring, the specific interactions can be complex. The fluorine atoms can engage in favorable "orthogonal multipolar" interactions with backbone carbonyls or other electron-rich groups in the binding site. Furthermore, replacing C-H bonds with C-F bonds can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound. youtube.com For instance, studies on isocoumarin (B1212949) analogues showed that 3',4'-difluorophenyl substitution resulted in potent antimetastatic activity, highlighting the positive contribution of this specific substitution pattern. nih.gov

Stereochemical Implications for Target Specificity and Efficacy

Stereochemistry is a critical determinant of a drug's interaction with its biological target, as enzymes and receptors are chiral macromolecules. nih.gov While this compound itself is achiral, the introduction of even a single substituent on the cyclopropane ring would create chiral centers, leading to stereoisomers (enantiomers and diastereomers). These stereoisomers can exhibit vastly different biological activities, potencies, and selectivities.

Scaffold Hopping and Bioisosteric Replacements in Analogue Design

In medicinal chemistry, the strategic modification of a lead compound is essential for optimizing its pharmacological profile. Two key strategies employed in this process are scaffold hopping and bioisosteric replacement. nih.gov Scaffold hopping involves replacing the central core structure of a molecule with a functionally equivalent but structurally distinct scaffold to discover novel chemotypes with improved properties such as potency, selectivity, or pharmacokinetics. nih.govmdpi.com Bioisosteric replacement is a more conservative approach, involving the substitution of specific atoms or functional groups with others that have similar physical or chemical properties, aiming to fine-tune the molecule's activity, reduce toxicity, or alter its metabolic stability. cambridgemedchemconsulting.comnih.gov

For derivatives of this compound, these strategies offer powerful avenues for analogue design. The core structure consists of three key motifs: the 3,4-difluorophenyl ring, the methyl-amine linker, and the cyclopropyl group. Each of these can be targeted for modification.

Scaffold Hopping:

The central scaffold of this compound can be described as a phenyl-methyl-amine core. Scaffold hopping aims to replace this core while retaining the key pharmacophoric elements—the difluorophenyl and cyclopropyl groups—in a similar spatial orientation. nih.gov This can lead to compounds with entirely new intellectual property space and potentially improved properties like aqueous solubility or metabolic stability. dundee.ac.uk For instance, replacing the acyclic linker or incorporating it into a new ring system are common tactics.

One approach is the replacement of the phenylmethyl moiety with various heterocyclic systems that can maintain similar vectoral properties for substituent attachment. Another strategy involves altering the linker between the aromatic ring and the cyclopropylamine.

Table 1: Examples of Scaffold Hopping Strategies for the this compound Core
Original Scaffold FragmentPotential Replacement ScaffoldRationale for HoppingPotential Impact
PhenylmethylImidazopyridineIntroduction of heteroatoms to modulate solubility and metabolic stability. Improved metabolic profile, altered receptor interactions.
PhenylmethylIndoleServes as a common pharmacophore in many biologically active compounds, offering different hydrogen bonding patterns.Modified binding mode, potential for new interactions.
Methylamine Linker1,2,3-TriazoleForms a stable, rigid linker through "click chemistry" synthesis, providing a different geometric arrangement and hydrogen bonding capability.Increased metabolic stability, fixed conformation.
CyclopropanaminePiperidineIntroduces a larger, more flexible saturated ring system, potentially exploring different regions of a binding pocket.Improved solubility, potential for additional interactions, altered lipophilicity.

Bioisosteric Replacements:

Bioisosteric replacement focuses on modifying specific functional groups within the this compound structure. cambridgemedchemconsulting.com This can be a highly effective strategy for fine-tuning potency and addressing liabilities such as metabolic instability or off-target effects.

3,4-Difluorophenyl Ring: The fluorine atoms are critical for activity, influencing both electronic properties and metabolic stability. Classical bioisosteric replacements for a phenyl ring include heteroaromatic rings like pyridine (B92270) or thiophene. cambridgemedchemconsulting.com The fluorine atoms themselves could be replaced by other groups of similar size and electronegativity.

Cyclopropyl Group: The small, rigid cyclopropyl ring restricts the conformation of the molecule, which can be beneficial for binding affinity. Bioisosteric replacements could include other small, strained rings or acyclic groups that mimic its steric profile. In studies of similar amide-containing compounds, replacement of an α-methyl group with a cyclopropyl group has been investigated to explore conformational restriction. researchgate.net

Amine Linker: The secondary amine linker is a key point for interaction and can be a site of metabolism. Replacing it with bioisosteres can alter hydrogen bonding capacity, stability, and basicity.

Table 2: Bioisosteric Replacements for Functional Groups of this compound
Original GroupBioisosteric ReplacementRationale and Potential Impact
FluorineChlorine (Cl), Cyano (CN), Trifluoromethyl (CF3)Modulates electronics and lipophilicity of the phenyl ring; CF3 can act as a hydrogen bond acceptor. cambridgemedchemconsulting.comnih.gov
3,4-DifluorophenylPyridyl or Pyrimidyl RingIncreases polarity and potential for hydrogen bonding, often improves metabolic stability and solubility.
CyclopropylOxetane, CyclobutylMaintains a small ring structure but alters bond angles and introduces polarity (oxetane), potentially improving solubility.
Amine (-NH-)Ether (-O-), Thioether (-S-)Removes the hydrogen bond donor and basic center, which can alter binding and pharmacokinetic properties. cambridgemedchemconsulting.com
Amine (-NH-)Amide (-NHC(O)-)Introduces a hydrogen bond acceptor (carbonyl oxygen) and a planar amide bond, restricting conformation and potentially introducing new receptor interactions.

The application of these design strategies allows for a systematic exploration of the chemical space around the this compound core. By combining scaffold hopping with targeted bioisosteric replacements, medicinal chemists can generate diverse libraries of analogues to build a comprehensive structure-activity relationship and identify candidates with superior drug-like properties.

Investigation of Pharmacological Relevance and Preclinical Biological Activities of N 3,4 Difluorophenyl Methyl Cyclopropanamine Containing Scaffolds

Target Identification and Validation Approaches for Related Compounds

The therapeutic potential of N-[(3,4-difluorophenyl)methyl]cyclopropanamine-containing scaffolds is underscored by their interaction with various biologically significant targets. The cyclopropylamine (B47189) moiety is a key pharmacophore in several clinically relevant drugs, and its derivatives have been investigated for their ability to modulate the activity of enzymes and receptors implicated in a variety of diseases. nih.gov

Target identification for these scaffolds often involves a combination of computational modeling, in vitro screening, and analysis of structure-activity relationships (SAR). For instance, the structural similarities of cyclopropylamine derivatives to known ligands of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) have prompted investigations into their inhibitory potential against these enzymes. nii.ac.jpresearchgate.net Similarly, the presence of the difluorophenyl group has guided research towards targets such as dihydroorotate (B8406146) dehydrogenase (DHODH), where this substitution pattern is known to enhance inhibitory activity. nih.gov

Validation of these targets typically involves demonstrating a clear link between the modulation of the target's activity by the compound and a measurable downstream biological effect, such as the induction of cancer cell differentiation or the inhibition of platelet aggregation. researchgate.netaccscience.com

In Vitro Pharmacological Characterization of Derivatives

The pharmacological profile of N-substituted cyclopropanamine derivatives has been extensively studied through a variety of in vitro assays to determine their potency and selectivity for specific biological targets.

Receptor Binding Studies (e.g., P2Y12, GPR6)

The P2Y12 receptor, a crucial player in ADP-induced platelet aggregation, is a significant target for antithrombotic drugs. nih.govmdpi.com While direct binding data for this compound on the P2Y12 receptor is not extensively available in the public domain, the general class of small molecules is actively being explored for P2Y12 antagonism. researchgate.net The development of radiolabeled non-nucleotide antagonists has facilitated the characterization of ligand binding to this receptor. biorxiv.org Computational docking studies are also employed to predict the binding modes and affinities of novel compounds. nih.gov

The G protein-coupled receptor 6 (GPR6) is another emerging target, primarily expressed in the central nervous system and implicated in neurological disorders like Parkinson's disease. nih.govacs.org It exhibits high constitutive activity, and inverse agonists have shown therapeutic potential. nih.gov The evaluation of N-substituted cyclopropanamine derivatives for GPR6 binding could reveal novel therapeutic avenues.

Enzyme Inhibition Assays (e.g., LSD1, MAO, DHODH)

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several key enzymes.

Lysine-Specific Demethylase 1 (LSD1): LSD1 is a flavin-dependent enzyme that plays a critical role in epigenetic regulation and is a validated target in oncology. researchgate.net Numerous studies have shown that arylcyclopropylamine derivatives are potent inhibitors of LSD1. nii.ac.jpnih.gov For example, a series of indolin-5-yl-cyclopropanamine derivatives were designed as selective LSD1 inhibitors, with the representative compound 7e exhibiting an IC50 of 24.43 nM for LSD1 and demonstrating significant antiproliferative activity against MV-4-11 leukemia cells. nih.gov

CompoundTargetIC50 (nM)SelectivityReference
7e LSD124.43>200-fold over LSD2, >4000-fold over MAOs nih.gov

Monoamine Oxidase (MAO): MAO-A and MAO-B are well-established targets for the treatment of depression and neurodegenerative diseases. youtube.com Cyclopropylamine-containing compounds, such as tranylcypromine (B92988), are known MAO inhibitors. nih.gov Studies on N-substituted tranylcypromine derivatives have led to the identification of compounds with varying selectivity for MAO-A and MAO-B. researchgate.net For instance, 1-phenylcyclopropylamine has been shown to be a time-dependent irreversible inactivator of MAO-A. nih.gov The inhibitory potential of pyridazinobenzylpiperidine derivatives against MAO has also been evaluated, with compound S5 showing potent MAO-B inhibition with an IC50 value of 0.203 μM. mdpi.com

CompoundTargetIC50 (μM)Reference
S5 MAO-B0.203 mdpi.com

Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and is a target for the treatment of autoimmune diseases and cancer. nih.govpatsnap.com The presence of fluorine atoms on a phenyl ring has been shown to be crucial for potent DHODH inhibition. nih.gov A study on hydroxyfurazanyl scaffold-based inhibitors revealed that compounds bearing two or four fluorine atoms on the phenyl ring adjacent to the oxadiazole ring were the most potent. nih.gov This suggests that the 3,4-difluorophenyl moiety in this compound could contribute to DHODH inhibitory activity.

Cellular Pathway Modulation by N-substituted cyclopropanamine derivatives

The in vitro activity of these compounds often translates to the modulation of critical cellular pathways.

Studies on Platelet Aggregation Modulation (for related compounds)

Given the importance of the P2Y12 receptor in platelet function, compounds that bind to this receptor are expected to modulate platelet aggregation. nih.gov The inhibition of ADP-induced platelet aggregation is a key mechanism for many antithrombotic therapies. mdpi.com While direct studies on this compound are limited, research on other small molecules demonstrates the potential for this class of compounds to interfere with platelet aggregation pathways. accscience.com For example, fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids and their derivatives have been shown to suppress platelet aggregation. accscience.com

Emerging Therapeutic Areas for Related Cyclopropanamine Scaffolds

The diverse biological activities of cyclopropanamine-containing scaffolds have opened up several promising therapeutic avenues.

The potent LSD1 inhibitory activity of arylcyclopropylamine derivatives makes them highly promising candidates for the treatment of various cancers, particularly acute myeloid leukemia (AML), where LSD1 is a key epigenetic regulator. nih.govresearchgate.net The ability of these compounds to induce differentiation in leukemic cells further supports their potential in oncology. researchgate.net

The inhibition of MAO by cyclopropylamine derivatives continues to be a valuable strategy for the treatment of neurological and psychiatric disorders, including depression and Parkinson's disease. nih.govnih.gov The development of selective MAO-B inhibitors is of particular interest for Parkinson's disease to increase dopamine (B1211576) levels in the brain. mdpi.comnih.gov

Furthermore, the potential for DHODH inhibition by difluorophenyl-containing compounds suggests a role in treating autoimmune diseases and certain cancers by disrupting pyrimidine biosynthesis. nih.govnih.gov The broad-spectrum antiviral activity of DHODH inhibitors is also an area of active investigation. patsnap.com

Computational Chemistry and in Silico Modeling in Research on N 3,4 Difluorophenyl Methyl Cyclopropanamine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. rjptonline.org This method involves sampling a vast number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity. nih.gov The primary goal is to identify the most stable binding mode, which provides critical information about the intermolecular interactions driving the recognition process. rjptonline.org

For compounds structurally related to N-[(3,4-difluorophenyl)methyl]cyclopropanamine, such as 2-phenylcyclopropylmethylamine (PCPMA) derivatives, molecular docking has been employed to elucidate their interaction with therapeutic targets like the dopamine (B1211576) D3 receptor (D3R). mdpi.com Such studies reveal key binding interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues in the receptor's active site. mdpi.com This detailed understanding of the binding mode is fundamental for explaining the compound's biological activity and for guiding the rational design of new derivatives with improved affinity and selectivity. rjptonline.orgnih.gov

Interaction TypePotential Interacting Residues (Example)Importance in Binding
Hydrogen Bonding Asp, Ser, Thr, Gln, AsnProvides specificity and directionality to the ligand-receptor interaction.
Hydrophobic Interactions Val, Leu, Ile, Phe, TrpContributes significantly to binding affinity by displacing water molecules.
Electrostatic Interactions Asp, Glu, Lys, ArgLong-range interactions that guide the ligand into the binding pocket.
π-π Stacking Phe, Tyr, Trp, HisOccurs between aromatic rings of the ligand and receptor, enhancing stability.

This table illustrates the typical types of interactions identified through molecular docking studies. The specific residues would depend on the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing how variations in molecular properties (descriptors) affect activity, QSAR models can predict the potency of unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.comnih.gov

In a study on 50 PCPMA derivatives, which share a core structure with this compound, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were successfully applied. mdpi.com These models yielded statistically significant results, indicating a strong predictive ability. mdpi.com The analysis revealed that steric, electrostatic, and hydrophobic fields were crucial for the binding affinity of these compounds to the D3R. mdpi.com Such models generate contour maps that visualize regions where bulky groups, positive or negative charges, or hydrophobic moieties would be favorable or unfavorable for activity, providing a clear roadmap for structural modifications. mdpi.comresearchgate.net

3D-QSAR Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Field Contributions
CoMFA 0.6070.981Steric (39.3%), Electrostatic (60.7%)
CoMSIA 0.6430.899Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor

Data adapted from a 3D-QSAR study on structurally related 2-phenylcyclopropylmethylamine derivatives. mdpi.com q² and r² are statistical metrics indicating the predictive power and goodness-of-fit of the models, respectively.

Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. nih.govmdpi.com This technique allows researchers to observe the conformational changes of a ligand-receptor complex, assess its stability, and analyze the energetics of binding in a simulated physiological environment. frontiersin.orgnih.gov

For complexes involving ligands like PCPMA derivatives, MD simulations extending up to 300 nanoseconds have been used to confirm the stability of the binding pose predicted by molecular docking. mdpi.com By tracking metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), scientists can determine if the ligand remains stably bound or if the protein structure undergoes significant changes. frontiersin.org Furthermore, MD trajectories can be used to calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which provides a more accurate estimation of binding affinity by accounting for solvation effects and entropic contributions. frontiersin.orgsamipubco.com

Integration of Fragment-Based Drug Design (FBDD) and Scaffold-Based Design (SBDD)

Fragment-Based Drug Design (FBDD) and Scaffold-Based Design (SBDD) are powerful strategies for lead discovery and optimization. FBDD involves screening small, low-complexity molecules ("fragments") that typically bind with low affinity, and then growing, linking, or merging them to create a more potent lead compound. nih.govdtu.dk SBDD, conversely, focuses on a core molecular structure ("scaffold") that is known to interact with a target class, and systematically modifies its peripheral chemical groups to enhance activity and selectivity. mdpi.comnih.gov

The this compound structure is well-suited for both approaches. The difluorophenyl ring or the cyclopropylamine (B47189) moiety could serve as starting fragments in an FBDD campaign. whiterose.ac.uk Alternatively, the entire molecule can be considered a scaffold. The investigation of PCPMA derivatives, for instance, represents a classic scaffold-based approach where the 2-phenylcyclopropylmethylamine core is systematically decorated with different substituents to probe the structure-activity relationship. mdpi.com Integrating these design principles allows for an efficient exploration of chemical space to identify novel and potent compounds. mdpi.com

Virtual Screening for Novel Ligands and Ligand Optimization

Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. nih.govchemrxiv.org This process can be either structure-based, using docking to predict binding to the target's 3D structure, or ligand-based, searching for molecules with structural or chemical similarity to a known active compound. chemdiv.com

A compound such as this compound can serve as a template for ligand-based virtual screening to find novel chemotypes with similar properties. Structure-based screening, informed by a docking model of this compound, can identify diverse molecules that fit the target's binding site. scholarsresearchlibrary.com Following the identification of initial "hits," computational models are crucial for ligand optimization. For example, the 3D-QSAR models developed for related PCPMA compounds were used to design four new derivatives predicted to have a stronger binding affinity, demonstrating how in silico tools guide the optimization cycle from hit to lead. mdpi.com

Advanced Analytical Techniques for Characterization and Purity Assessment of N 3,4 Difluorophenyl Methyl Cyclopropanamine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-[(3,4-difluorophenyl)methyl]cyclopropanamine, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons on the difluorophenyl ring, the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, and the methine (-CH-) and methylene (-CH₂-) protons of the cyclopropyl (B3062369) ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals correspond to the carbons of the difluorophenyl ring, with the fluorine substitution influencing their chemical shifts, as well as the methylene carbon of the benzyl group and the carbons of the cyclopropyl ring.

Illustrative ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.10 - 7.30Multiplet3HAromatic protons (C₆H₃F₂)
3.75Singlet2HMethylene protons (-CH₂-)
2.20Multiplet1HMethine proton (-CH-)
0.40 - 0.60Multiplet4HMethylene protons (-CH₂-CH₂-)

Note: This is an illustrative data table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. Under techniques like electrospray ionization (ESI), the molecule is expected to be protonated to yield the molecular ion [M+H]⁺. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Expected Fragmentation Patterns: A common fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of the stable 3,4-difluorobenzyl cation.

Illustrative MS Data:

m/z (mass-to-charge ratio)Interpretation
184.1034[M+H]⁺ (Calculated for C₁₀H₁₂F₂N⁺)
127.0356[C₇H₅F₂]⁺ fragment (3,4-difluorobenzyl cation)
56.0651[C₃H₆N]⁺ fragment (cyclopropylaminyl fragment)

Note: This is an illustrative data table. Actual fragmentation patterns can be influenced by the ionization method and energy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands would include N-H stretching vibrations for the secondary amine, C-H stretching for the aromatic and aliphatic components, C=C stretching for the aromatic ring, and strong C-F stretching vibrations characteristic of the difluorophenyl group.

Illustrative IR Data:

Wavenumber (cm⁻¹)BondFunctional Group
3300 - 3500N-H StretchSecondary Amine
3000 - 3100C-H StretchAromatic
2850 - 3000C-H StretchAliphatic
1500 - 1600C=C StretchAromatic Ring
1100 - 1300C-F StretchAryl Fluoride

Note: This is an illustrative data table. The exact position and intensity of the peaks can be affected by the sample preparation method.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating this compound from any unreacted starting materials, byproducts, or degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column, is typically suitable. The method's parameters, such as the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), flow rate, and detection wavelength (typically in the UV region where the phenyl ring absorbs), are optimized to achieve good separation of the main peak from any impurities.

Illustrative HPLC Method Parameters:

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~ 7.5 min (Compound dependent)

Note: This is an illustrative data table. Method parameters must be optimized for specific instrumentation and impurity profiles.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a high-resolution separation technique suitable for volatile and thermally stable compounds. For this compound, GC can be used to assess purity, particularly for volatile organic impurities. Derivatization may sometimes be employed to improve the compound's volatility and chromatographic behavior.

The choice of a capillary column with an appropriate stationary phase (e.g., a mid-polarity phase like a phenyl-substituted polysiloxane) is crucial for achieving the desired separation. The temperature program of the GC oven is optimized to ensure good resolution of all components within a reasonable analysis time.

Illustrative GC Method Parameters:

ParameterValue
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
DetectorFID or MS
Detector Temperature300 °C

Note: This is an illustrative data table. Method parameters must be optimized based on the specific compound and potential impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of this compound. fishersci.comdu.ac.in It is widely used for several key purposes in the analytical workflow:

Reaction Monitoring: Tracking the progress of the synthesis of this compound by observing the consumption of starting materials and the formation of the product. du.ac.in

Impurity Profiling: Detecting the presence of process-related impurities, starting materials, or degradation products. dtic.milresearchgate.netnih.gov

Identity Confirmation: Confirming the identity of the compound by comparing its retention factor (Rƒ) value with that of a known reference standard. ictsl.net

The separation in TLC is based on the differential partitioning of the compound between a stationary phase (typically a thin layer of adsorbent like silica (B1680970) gel coated on a plate) and a liquid mobile phase that moves up the plate by capillary action. ictsl.netaga-analytical.com.pl For a basic compound like this compound, a silica gel 60 F254 plate is a common choice for the stationary phase. The mobile phase is typically a mixture of organic solvents, the composition of which is optimized to achieve effective separation of the target compound from any impurities. ictsl.net

After the development of the chromatogram, the separated spots are visualized. Since this compound contains a phenyl ring, it can be visualized under ultraviolet (UV) light at 254 nm, where it will appear as a dark spot due to fluorescence quenching. dtic.mil Further visualization can be achieved using chemical staining reagents that react with the amine functional group. The Rƒ value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, providing a characteristic value for a given TLC system. du.ac.in

Table 1: Typical TLC Parameters for this compound Analysis

ParameterDescription
Stationary Phase Silica gel 60 F254 on an aluminum or glass support.
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) with a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonia) to prevent spot tailing. A common system might be Hexane:Ethyl Acetate:Triethylamine (70:30:1, v/v/v).
Sample Application The compound, dissolved in a volatile solvent like dichloromethane (B109758) or methanol (B129727), is applied as a small spot onto the baseline of the TLC plate.
Development The plate is placed in a closed chamber saturated with the mobile phase vapor, allowing the solvent front to ascend near the top of the plate. ictsl.net
Visualization 1. UV light at 254 nm. 2. Staining with a ninhydrin (B49086) or potassium permanganate (B83412) solution.
Analysis The Rƒ value of the sample is compared to a co-spotted reference standard. The presence of additional spots indicates impurities.

Chiral Analytical Methods

As this compound is a chiral compound, existing as a pair of enantiomers, methods that can distinguish between these stereoisomers are essential for its characterization. google.comnih.gov Chiral analytical methods are crucial for determining the enantiomeric purity or enantiomeric excess (ee) of the compound.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying the enantiomers of this compound. nih.govnih.gov This technique relies on the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase support, leading to different retention times for each enantiomer. nih.gov

The selection of the appropriate CSP and mobile phase is critical for achieving enantioseparation. mdpi.com For amine compounds like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are often highly effective. nih.govabo.fi The separation can be performed in different modes:

Normal-Phase Mode: Utilizes non-polar mobile phases such as hexane or heptane (B126788) mixed with a polar modifier like isopropanol (B130326) or ethanol.

Polar Organic Mode: Employs polar organic solvents like acetonitrile or methanol as the mobile phase. nih.gov

Reversed-Phase Mode: Uses aqueous mobile phases, often buffered and mixed with organic solvents like acetonitrile or methanol. mdpi.com

The choice of mode and specific mobile phase composition, including the use of acidic or basic additives, is optimized to maximize resolution between the enantiomeric peaks. rsc.org Detection is typically performed using a UV detector set to a wavelength where the difluorophenyl group absorbs strongly.

Table 2: Potential Chiral HPLC Methods for Enantiomeric Purity of this compound

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Cyclodextrin-Based CSP
Chiral Stationary Phase Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® series). abo.fiBeta-cyclodextrin derivative bonded to silica gel (e.g., CYCLOBOND™ series).
Column Dimensions e.g., 250 mm x 4.6 mm, 5 µm particle size.e.g., 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase Normal Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% diethylamine.Polar Organic Mode: Acetonitrile with 0.1% trifluoroacetic acid.
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C30 °C
Detection UV at approx. 254 nmUV at approx. 254 nm
Analysis The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

Optical rotation is a fundamental property of chiral substances and is used to characterize the enantiomers of this compound. libretexts.org Enantiomers are optically active, meaning they rotate the plane of plane-polarized light. wikipedia.org A pair of enantiomers will rotate the light by exactly the same magnitude but in opposite directions. libretexts.org

The measurement is performed using a polarimeter. wikipedia.org The direction of rotation is designated as either dextrorotatory (+) for clockwise rotation or levorotatory (-) for counter-clockwise rotation. wikipedia.org The magnitude of the rotation is expressed as the specific rotation, [α], which is a characteristic physical constant for a pure enantiomer under specific conditions. It is calculated using the formula:

[α]ᵀλ = α / (l × c)

Where:

T is the temperature (usually 20 or 25 °C).

λ is the wavelength of the light (typically the sodium D-line, 589 nm). wikipedia.org

α is the observed angle of rotation.

l is the path length of the sample tube in decimeters.

c is the concentration of the solution in g/mL.

The specific rotation value can confirm the identity of an enantiomer when compared to a reference value and can be used to determine the enantiomeric purity of a sample if the specific rotation of the pure enantiomer is known. libretexts.orgwikipedia.org

Table 3: Presentation of Optical Rotation Data

ParameterExample Value
Compound (R)-N-[(3,4-difluorophenyl)methyl]cyclopropanamine
Specific Rotation [α] e.g., +XX.X° (hypothetical value)
Concentration (c) 1.0 g/100mL
Solvent Methanol
Wavelength (λ) 589 nm (Sodium D-line)
Temperature (T) 20 °C
Interpretation A positive sign indicates the R-enantiomer is dextrorotatory under these conditions. The S-enantiomer would have a specific rotation of -XX.X° under the same conditions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For this compound, this method provides experimental verification of its empirical formula, C₁₀H₁₁F₂N, thereby confirming its elemental composition and supporting its structural identity.

The technique involves the combustion of a small, precisely weighed amount of the pure compound under controlled conditions. The resulting combustion products (CO₂, H₂O, N₂) are collected and quantified. The fluorine content is typically determined by other methods, such as ion chromatography after combustion and absorption. The experimentally determined mass percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's purity and correct elemental composition.

Table 4: Elemental Analysis Data for this compound (C₁₀H₁₁F₂N)

ElementMolecular Weight ( g/mol )Theoretical Mass %Expected Experimental Mass %
Carbon (C) 120.1165.56%65.56% ± 0.4%
Hydrogen (H) 11.086.05%6.05% ± 0.4%
Fluorine (F) 38.0020.75%20.75% ± 0.4%
Nitrogen (N) 14.017.65%7.65% ± 0.4%
Total 183.20 100.01%

Future Research Directions and Translational Outlook for N 3,4 Difluorophenyl Methyl Cyclopropanamine and Its Analogues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of N-[(3,4-difluorophenyl)methyl]cyclopropanamine and its derivatives has been a subject of considerable research, with a focus on improving efficiency and scalability for industrial application. google.com Early synthetic routes were often lengthy and utilized hazardous reagents. For example, some methods involved a multi-step Curtius rearrangement, which uses potentially explosive sodium azide (B81097). google.comresearchgate.net

Several alternative processes have been developed to circumvent these issues. One approach begins with the reaction of 3,4-difluorobenzaldehyde (B20872) with malonic acid, followed by a series of transformations to form the cyclopropane (B1198618) ring and introduce the amine functionality. justia.com Other strategies involve the cyclopropanation of alkenes derived from 3,4-difluorobenzaldehyde using reagents like trimethylsulfoxonium (B8643921) iodide. google.comgoogle.com

Recent advancements aim for more "green" and economically viable processes. Innovations in biocatalysis and the use of renewable feedstocks are being explored to make cyclopropylamine (B47189) synthesis more sustainable. longdom.org The goal is to reduce the number of synthetic steps, avoid toxic reagents, and utilize less expensive starting materials. quickcompany.in For instance, processes have been developed that avoid the use of expensive chiral ligands and toxic solvents like pyridine (B92270). quickcompany.in

Table 1: Comparison of Synthetic Strategies for Cyclopropylamine Moieties

MethodKey Reagents/StepsAdvantagesDisadvantages
Curtius Rearrangement Carboxylic acid -> Acyl azide -> Isocyanate -> AmineWidely applicableUse of potentially explosive sodium azide google.comresearchgate.net
Cyclopropanation of Alkenes Trimethylsulfoxonium iodide, Diazo compoundsGood control of stereochemistryCan require expensive metal catalysts google.comnih.gov
Kulinkovich Reaction Grignard reagents and titanium(IV) isopropoxide on amides/nitrilesDirect formation of the aminocyclopropane moietySubstrate scope can be limited nih.gov
Asymmetric Synthesis Chiral auxiliaries (e.g., L-menthol) or chiral catalystsHigh enantiomeric purityCan be costly and require additional steps for auxiliary removal google.com

Future research will likely focus on catalytic and asymmetric methods that offer high yields and stereoselectivity in fewer steps. The development of continuous flow processes could also enhance the safety and efficiency of large-scale production.

Rational Design of Highly Selective and Potent Derivatives

The this compound scaffold is a key component of inhibitors targeting enzymes like Lysine-Specific Demethylase 1 (LSD1), which is implicated in various cancers. researchgate.netnih.gov Rational drug design aims to modify this core structure to create derivatives with enhanced potency and selectivity.

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically altering different parts of the molecule and assessing the impact on biological activity, researchers can identify key interactions with the target protein. For example, substitutions on the cyclopropyl (B3062369) ring or the phenyl ring can significantly affect inhibitory activity. researchgate.net Virtual screening and molecular docking studies can predict how new analogues will bind to the active site of a target enzyme, guiding the synthesis of the most promising candidates. nih.gov

The goal is to design molecules that fit perfectly into the target's binding pocket, maximizing therapeutic effects while minimizing off-target interactions that could lead to side effects. A rational approach to drug design, such as molecular hybridization, involves combining two or more pharmacophores into a single scaffold to enhance therapeutic potential. researchgate.net

Expansion into Novel Therapeutic Areas based on Scaffold Versatility

The versatility of the cyclopropylamine scaffold makes it an attractive starting point for developing drugs for a wide range of diseases. longdom.orgthieme-connect.com While its role in oncology is well-established, derivatives are being investigated for other therapeutic applications.

The unique conformational constraints and electronic properties imparted by the cyclopropyl group can lead to favorable pharmacokinetic and pharmacodynamic properties. longdom.orgnih.gov This has led to its inclusion in compounds targeting various biological pathways.

Table 2: Therapeutic Areas for Cyclopropylamine-Containing Scaffolds

Therapeutic AreaTarget/Mechanism of ActionExample Compound Class
Oncology LSD1 inhibition, Kinase inhibitionα-substituted cyclopropylamine derivatives researchgate.net
Infectious Diseases Antiviral (e.g., HIV reverse transcriptase), AntibacterialDiarylpyrimidines researchgate.net, Quinolone antibiotics thieme-connect.com
Central Nervous System (CNS) Disorders Dopamine (B1211576) D3 receptor antagonism, Glycine transporter-1 inhibitionHeterocyclic analogues nih.gov, Piperazine-based inhibitors researchgate.net
Cardiovascular Disease Antiplatelet (P2Y12 receptor antagonist)Triazolopyrimidines (e.g., Ticagrelor) uliege.be
Metabolic Disorders Glycogen phosphorylase inhibitionHydroxylated cyclopropyl-benzamides researchgate.net

The ability of the cyclopropylamine moiety to serve as a bioisostere for other chemical groups allows for the fine-tuning of a drug's properties. Future research will likely see this scaffold incorporated into new classes of molecules aimed at novel biological targets, expanding its therapeutic reach. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. jsr.orgnih.gov These technologies can be applied to the this compound scaffold to rapidly identify promising derivatives.

ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the potency and selectivity of virtual compounds. nih.govresearchgate.net This allows researchers to screen vast chemical spaces and prioritize the synthesis of molecules with the highest probability of success. bpasjournals.com Generative AI models can even design entirely new molecules based on desired properties, potentially uncovering novel derivatives that might not be conceived through traditional medicinal chemistry approaches. researchgate.net

AI can also be used to predict pharmacokinetic properties and potential toxicity, helping to identify and eliminate problematic candidates early in the drug discovery process. nih.govnih.gov The integration of AI and ML is expected to significantly reduce the time and cost associated with bringing new drugs to market. bpasjournals.com

Investigation of In Vitro Metabolism and Biotransformation Pathways of Related Compounds

Understanding how a drug is metabolized is critical for its development. In vitro metabolism studies using liver microsomes or other cellular fractions help to identify the metabolic "soft spots" of a molecule—the sites most susceptible to enzymatic modification. frontiersin.orgnih.gov

For this compound and its analogues, several metabolic pathways are possible. The fluorine atoms on the phenyl ring can influence the rate and sites of metabolism. annualreviews.org While fluorination often enhances metabolic stability, defluorination can occur. annualreviews.orgresearchgate.net The difluorophenyl group is generally more resistant to metabolism than non-fluorinated aromatic rings. annualreviews.org

Potential biotransformation pathways for N-benzyl compounds include N-dealkylation and hydroxylation of the aromatic rings. nih.gov The cyclopropyl group itself can also be a site of metabolism. Studies on related N-benzyl-N-methylaniline have shown that N-dealkylation and p-hydroxylation are major metabolic reactions. nih.gov The primary metabolic pathways for similar compounds often involve O-demethylation, hydroxylation, N-oxidation, and N-debenzylation. mdpi.com

Future research will involve detailed metabolite identification studies for specific analogues to understand their metabolic fate. This information is crucial for optimizing drug design to improve metabolic stability and avoid the formation of reactive or toxic metabolites. frontiersin.org

Table 3: Common In Vitro Metabolic Reactions for Related Compounds

Metabolic ReactionEnzyme FamilyPotential Outcome
N-Dealkylation Cytochrome P450 (CYP)Removal of the cyclopropylmethyl or benzyl (B1604629) group nih.gov
Aromatic Hydroxylation Cytochrome P450 (CYP)Addition of a hydroxyl group to the phenyl ring nih.gov
N-Oxidation Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO)Formation of an N-oxide mdpi.comdergipark.org.tr
Defluorination Cytochrome P450 (CYP)Removal of fluorine atoms, though generally slow for aromatic fluorides annualreviews.orgresearchgate.net
Oxidation of Cyclopropyl Ring Cytochrome P450 (CYP)Ring opening or hydroxylation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(3,4-difluorophenyl)methyl]cyclopropanamine, and what key analytical techniques validate its purity and structure?

  • Methodological Answer : The compound can be synthesized via reductive amination between 3,4-difluorobenzaldehyde and cyclopropanamine, followed by purification using column chromatography. Key validation techniques include:

  • 1H/13C NMR : Confirm the presence of cyclopropane protons (δ ~0.5–2.0 ppm) and difluorophenyl aromatic signals (δ ~6.5–7.5 ppm).
  • HPLC-MS : Assess purity (>98%) and molecular ion consistency (expected [M+H]+: ~210 Da).
  • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. How does the presence of difluorophenyl and cyclopropane groups influence the compound’s physicochemical properties?

  • Methodological Answer : The difluorophenyl group enhances lipophilicity (logP ~2.5–3.0) and metabolic stability by reducing oxidative metabolism. The cyclopropane ring introduces steric constraints, potentially improving target selectivity. Computational tools like MarvinSketch or ACD/Labs Percepta can predict logP, pKa, and solubility .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in the compound’s receptor binding assays (e.g., inconsistent IC50 values)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, temperature). To resolve:

  • Cross-validate using orthogonal techniques (e.g., surface plasmon resonance [SPR] vs. radioligand binding).
  • Control experiments : Test for non-specific binding via counter-screens with structurally unrelated receptors.
  • Statistical rigor : Use ≥3 independent replicates and apply ANOVA to assess variability .

Q. How can enantiomeric purity of this compound be ensured during synthesis, given its chiral centers?

  • Methodological Answer :

  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) to favor the desired enantiomer.
  • Chiral HPLC : Use columns like Chiralpak IA/IB (mobile phase: hexane/isopropanol) to resolve enantiomers.
  • Polarimetry : Monitor optical rotation ([α]D) against a pure enantiomer standard .

Q. What in vitro models are suitable for studying the compound’s metabolic stability, and how should data be interpreted?

  • Methodological Answer :

  • Liver microsomes (human/rat) : Incubate the compound (1–10 µM) with NADPH and measure depletion via LC-MS/MS over 60 minutes.
  • Key metrics : Calculate intrinsic clearance (CLint) using the half-life method. A high CLint (>50 µL/min/mg) suggests rapid metabolism.
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate the compound’s efficacy in enzyme inhibition assays?

  • Methodological Answer :

  • Dose range : Use 10 concentrations (e.g., 0.1 nM–100 µM) in log increments.
  • Controls : Include a reference inhibitor (e.g., staurosporine for kinases) and vehicle-only wells.
  • Data fitting : Apply nonlinear regression (GraphPad Prism) to calculate IC50 and Hill coefficients. Report 95% confidence intervals .

Q. What computational tools are recommended for predicting the compound’s interactions with off-target proteins?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against the Protein Data Bank (PDB).
  • Pharmacophore modeling : Generate models with MOE or LigandScout to identify critical interaction motifs.
  • Validation : Cross-check predictions with experimental data (e.g., thermal shift assays) .

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N-[(3,4-difluorophenyl)methyl]cyclopropanamine
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Reactant of Route 2
N-[(3,4-difluorophenyl)methyl]cyclopropanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.